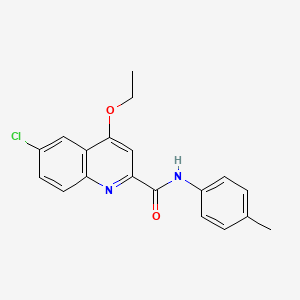

ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is a quinoline derivative. Quinoline is a nitrogen-based heterocyclic aromatic compound . The quinoline scaffold holds significant relevance in medicinal chemistry . It is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial and antiviral to cystic fibrosis and cardiotonic .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They participate in both electrophilic and nucleophilic substitution reactions . Several classical approaches have been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Povarov reactions .Applications De Recherche Scientifique

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as the mechanism of action of drugs. It has also been used in studies of the effects of drugs on the cardiovascular system, the nervous system, and the immune system. Additionally, this compound has been used in studies of the effects of drugs on cancer cells and the development of new drugs.

Mécanisme D'action

Target of Action

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate belongs to the quinoline family, a group of compounds known for their vast therapeutic potential . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, including nucleophilic and electrophilic substitution reactions . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Quinoline derivatives have been reported to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-covid-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Given the broad bio-responses of quinoline derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also relatively inexpensive and easy to synthesize. Additionally, this compound is a versatile compound, with a wide range of applications. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound has some toxicity, which can limit its use in certain experiments.

Orientations Futures

There are a number of potential future directions for research with ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. Additionally, this compound could be used in studies of the effects of drugs on the cardiovascular system, the nervous system, and the immune system. Additionally, this compound could be used in the development of new drugs, as well as in the study of the effects of drugs on cancer cells. Finally, this compound could be used in studies of the effects of drugs on the brain, as well as in studies of the effects of drugs on behavior.

Méthodes De Synthèse

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate can be synthesized by a two-step reaction. The first step involves the reaction of 6-chloro-4-(phenylamino)quinoline-2-carboxylic acid with ethyl bromide in the presence of a base, such as sodium hydroxide, to form the ethyl ester of the acid. The second step involves the reaction of the ethyl ester with a strong acid, such as hydrochloric acid, to form the this compound.

Propriétés

IUPAC Name |

ethyl 4-anilino-6-chloroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-2-23-18(22)17-11-16(20-13-6-4-3-5-7-13)14-10-12(19)8-9-15(14)21-17/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGVFQDTLBWINL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(benzyloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515585.png)

![3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515587.png)

![N-(5-chloro-2-methylphenyl)-2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515592.png)

![3-(3,4-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515598.png)

![ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515610.png)

![ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate](/img/structure/B6515611.png)

![ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515616.png)

![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)

![ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515638.png)

![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)

![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)